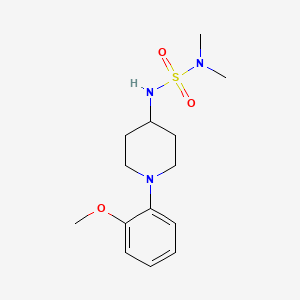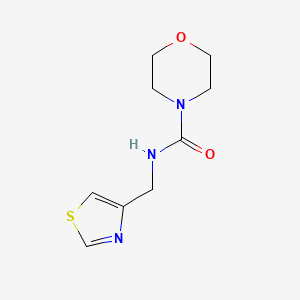![molecular formula C19H24N4O2 B7542657 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea, also known as MPPI, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPPI is a small molecule that has been shown to have activity as an inhibitor of certain enzymes, making it a promising candidate for the treatment of a variety of diseases.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea is complex, and involves the inhibition of certain enzymes that are involved in the development of disease. Specifically, this compound has been shown to inhibit the activity of a class of enzymes known as protein kinases. These enzymes are involved in a variety of cellular processes, including cell growth and differentiation, and their dysregulation has been linked to the development of a variety of diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of cellular signaling pathways, and the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inhibiting certain enzymes, making it a valuable tool for studying the role of these enzymes in disease development. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability to some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea. One area of research that is particularly promising is the development of this compound-based therapies for the treatment of cancer. In addition, further research is needed to fully understand the mechanisms of action of this compound, and to identify other potential therapeutic targets for this compound. Finally, the development of more efficient and cost-effective synthesis methods for this compound could help to make this compound more widely available to researchers.
Synthesemethoden
The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea is a complex process that involves several steps. One of the key steps in the synthesis of this compound is the reaction between 4-piperidone and 2-methoxyphenylboronic acid. This reaction is catalyzed by a palladium catalyst, and results in the formation of a key intermediate that is then further modified to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea has been the subject of extensive scientific research, with studies investigating its potential as a therapeutic agent in a variety of contexts. One area of research that has received significant attention is the potential use of this compound as an inhibitor of certain enzymes that are involved in the development of cancer. In addition, this compound has also been shown to have activity against other diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-6-5-11-20-18(14)22-19(24)21-15-9-12-23(13-10-15)16-7-3-4-8-17(16)25-2/h3-8,11,15H,9-10,12-13H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEBFLQMLOWWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B7542577.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)
![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
